molecular formula C43H46N2O5S B608553 LGD-6972 CAS No. 1207989-09-0

LGD-6972

カタログ番号: B608553
CAS番号: 1207989-09-0
分子量: 702.9 g/mol
InChIキー: HKJMCBYPVCGZFB-LDLOPFEMSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

LGD-6972は、RVT-1502としても知られており、グルカゴン受容体拮抗薬として作用する経口生物学的利用可能な低分子です。これは主に2型糖尿病の治療のために開発されています。グルカゴン受容体を阻害することにより、this compoundはグルコース恒常性を調節し、高血糖を軽減するのに役立ちます .

準備方法

合成経路と反応条件

LGD-6972の合成には、重要な中間体の形成とその後のカップリングを含む複数のステップが含まれます。詳細な合成経路と反応条件は、機密情報であり、公開文献では完全に公開されていません。

工業生産方法

This compoundの工業生産方法は、一般公開されていません。通常、このような化合物の製造には、高収率と高純度を確保するために最適化された反応条件を用いた大規模合成が含まれます。プロセスには、結晶化、精製、および品質管理などの手順が含まれ、医薬品基準を満たす可能性があります .

化学反応の分析

反応の種類

LGD-6972は、以下を含むさまざまな化学反応を受けます。

一般的な試薬と条件

This compoundの反応で使用される一般的な試薬には、酸化剤(例:過酸化水素)、還元剤(例:水素化ホウ素ナトリウム)、さまざまな触媒(例:炭素上のパラジウム)などがあります。温度、溶媒、pHなどの反応条件は、必要な変換を達成するために慎重に制御されます .

生成される主な生成物

This compoundの反応から生成される主な生成物は、特定の反応条件によって異なります。たとえば、酸化はスルホキシドまたはスルホンを生成する可能性があり、置換反応は芳香環に異なる官能基を導入することができます .

科学研究への応用

This compoundには、以下を含むいくつかの科学研究への応用があります。

科学的研究の応用

LGD-6972 has several scientific research applications, including:

作用機序

LGD-6972は、グルカゴン受容体に結合してグルカゴンの作用を阻害することにより、その効果を発揮します。この阻害は、肝臓における環状アデノシン一リン酸(cAMP)とグルコースの産生を減少させます。化合物の作用機序には、グルネオゲネシスとグリコーゲン分解の抑制が含まれ、2型糖尿病患者の血糖コントロールの改善につながります .

類似化合物の比較

類似化合物

This compoundの独自性

This compoundは、スルホン酸テールを持つことで、通常カルボン酸テールを持つ他のグルカゴン受容体拮抗薬とは異なります。この構造上の違いは、その独特の薬理学的プロファイルと受容体結合特性に寄与している可能性があります。さらに、this compoundは、臨床試験で良好な安全性プロファイルと強力な有効性を示しており、2型糖尿病の治療のための有望な候補となっています .

類似化合物との比較

Similar Compounds

Uniqueness of LGD-6972

This compound is unique due to its sulfonic acid tail, which distinguishes it from other glucagon receptor antagonists that typically have a carboxylic acid tail. This structural difference may contribute to its distinct pharmacological profile and receptor-binding characteristics. Additionally, this compound has shown a favorable safety profile and robust efficacy in clinical trials, making it a promising candidate for the treatment of type 2 diabetes .

生物活性

LGD-6972 is a novel, orally bioavailable glucagon receptor antagonist (GRA) developed by Ligand Pharmaceuticals for the treatment of type 2 diabetes mellitus (T2DM). This compound works by inhibiting glucagon action, which is critical in regulating glucose metabolism and maintaining glycemic control. The following sections detail the pharmacokinetics, pharmacodynamics, clinical study results, and safety profile of this compound.

Pharmacokinetics

The pharmacokinetic profile of this compound has been evaluated through various studies, demonstrating its absorption, distribution, metabolism, and excretion characteristics.

  • Absorption : this compound is well absorbed after oral administration. In single ascending dose studies, it was administered in doses ranging from 2 mg to 480 mg to healthy subjects and T2DM patients. The time to maximum concentration (TmaxT_{max}) was typically reached within 6-8 hours post-dose .
  • Plasma Concentration : The maximum concentration (CmaxC_{max}) and overall exposure (area under the curve, AUCAUC) increased with higher doses. For instance, in healthy subjects taking 40 mg of this compound in a fasted state, CmaxC_{max} was 22.5% higher compared to those who were fed .
  • Half-Life : The elimination half-life of this compound ranged from 39.2 to 58.5 hours across different studies, indicating a prolonged action suitable for once-daily dosing .

Pharmacodynamics

The pharmacodynamic effects of this compound are primarily linked to its action as a glucagon receptor antagonist:

  • Glucose Regulation : Clinical trials have shown that this compound significantly lowers fasting plasma glucose levels and HbA1c in T2DM patients. In a Phase 2 study, patients receiving doses of 5 mg, 10 mg, or 15 mg experienced statistically significant reductions in HbA1c levels after 12 weeks of treatment (p < 0.0001) .
  • Hormonal Effects : The administration of this compound led to an increase in fasting glucagon levels while decreasing glucagon levels after an oral glucose load. Insulin levels were observed to rise in response to glucose intake, indicating improved insulin sensitivity .

Phase I Studies

Two Phase I trials assessed the safety, tolerability, and pharmacokinetics of this compound:

  • Study Design : A randomized, double-blind, placebo-controlled study with both single and multiple doses.
    • Participants : Healthy subjects (n = 48) and T2DM patients (n = 36).
    • Findings : Dose-dependent decreases in fasting plasma glucose were noted across all groups with a maximum reduction of 3.15 mmol/L observed on day 14 in T2DM subjects. No hypoglycemic events were reported .

Phase II Studies

A Phase II trial further confirmed the efficacy of this compound:

  • Design : Double-blind, placebo-controlled study over 12 weeks.
  • Participants : Subjects inadequately controlled on metformin (n = 148).
  • Results : Significant reductions in HbA1c were noted at all doses tested (5 mg: -0.90%, 10 mg: -0.92%, and 15 mg: -1.20%). Safety assessments indicated that this compound was well tolerated with minimal adverse effects .

Safety Profile

The safety profile of this compound has been robust across clinical trials:

  • Adverse Events : No severe hypoglycemic events were reported; mild increases in liver enzymes (ALT and AST) were observed but were not clinically significant or dose-related .
  • Clinical Parameters : There were no notable changes in hematology or clinical chemistry parameters associated with the treatment .

特性

IUPAC Name

2-[[4-[(2R)-2-[4-(4-tert-butylphenyl)phenyl]-3-oxo-3-[4-(2,4,6-trimethylphenyl)anilino]propyl]benzoyl]amino]ethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H46N2O5S/c1-28-25-29(2)40(30(3)26-28)35-17-21-38(22-18-35)45-42(47)39(27-31-7-9-36(10-8-31)41(46)44-23-24-51(48,49)50)34-13-11-32(12-14-34)33-15-19-37(20-16-33)43(4,5)6/h7-22,25-26,39H,23-24,27H2,1-6H3,(H,44,46)(H,45,47)(H,48,49,50)/t39-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKJMCBYPVCGZFB-LDLOPFEMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=CC=C(C=C2)NC(=O)C(CC3=CC=C(C=C3)C(=O)NCCS(=O)(=O)O)C4=CC=C(C=C4)C5=CC=C(C=C5)C(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1)C)C2=CC=C(C=C2)NC(=O)[C@H](CC3=CC=C(C=C3)C(=O)NCCS(=O)(=O)O)C4=CC=C(C=C4)C5=CC=C(C=C5)C(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H46N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

702.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1207989-09-0
Record name LGD-6972
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1207989090
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LGD-6972
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14779
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name LGD-6972
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6IJ842I0Z2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
LGD-6972
Reactant of Route 2
Reactant of Route 2
LGD-6972
Reactant of Route 3
Reactant of Route 3
LGD-6972
Reactant of Route 4
Reactant of Route 4
LGD-6972
Reactant of Route 5
Reactant of Route 5
LGD-6972
Reactant of Route 6
Reactant of Route 6
LGD-6972

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。